5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine
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Overview
Description
5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a chloro group, a piperidine ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the triazole moiety, followed by the formation of the piperidine ring, and finally, the coupling of these intermediates with the pyrimidine ring. Common reagents used in these reactions include various chlorinating agents, methylating agents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various halogenated or alkylated analogs .
Scientific Research Applications
5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine: Unique due to its specific substitution pattern and combination of functional groups.
Other triazole-containing compounds: Share the triazole moiety but differ in other structural aspects.
Piperidine derivatives: Similar in having the piperidine ring but may lack the triazole or pyrimidine components.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H22ClN7 |
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Molecular Weight |
335.83 g/mol |
IUPAC Name |
5-chloro-N-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C15H22ClN7/c1-11-19-20-14(21(11)2)10-23-6-4-13(5-7-23)22(3)15-17-8-12(16)9-18-15/h8-9,13H,4-7,10H2,1-3H3 |
InChI Key |
GGPYRMIGZLYRFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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